![molecular formula C11H13Br2NO2S B13465603 Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate is an organic compound with the molecular formula C11H13Br2NO2S This compound is characterized by the presence of a butyl ester group, a dibromopyridinyl moiety, and a sulfanyl linkage
Vorbereitungsmethoden
The synthesis of Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dibromopyridine and butyl acetate.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the sulfanyl group, followed by nucleophilic substitution to attach the butyl ester group.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dibromo groups to less substituted derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as butyl 2-[(5,6-dibromopyridin-2-yl)sulfonyl]acetate and tert-butyl 2,5-dibromopyridin-3-yl carbonate share structural similarities.
Uniqueness: The presence of the sulfanyl linkage and the specific positioning of the dibromo groups confer unique chemical properties and reactivity to this compound .
Eigenschaften
Molekularformel |
C11H13Br2NO2S |
|---|---|
Molekulargewicht |
383.10 g/mol |
IUPAC-Name |
butyl 2-(5,6-dibromopyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C11H13Br2NO2S/c1-2-3-6-16-10(15)7-17-9-5-4-8(12)11(13)14-9/h4-5H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
VCXRBHLYCTUCIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CSC1=NC(=C(C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


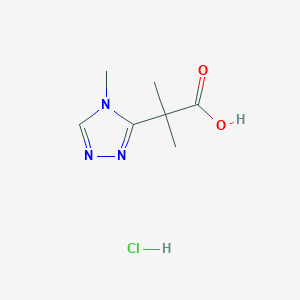
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
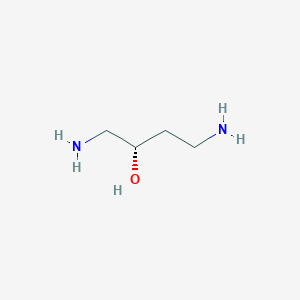
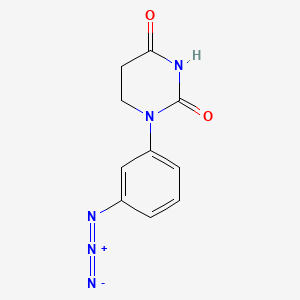
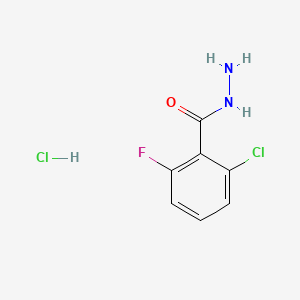
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
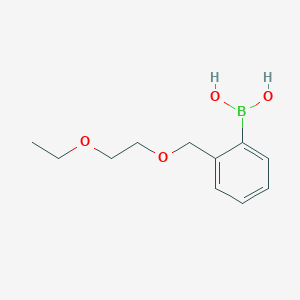
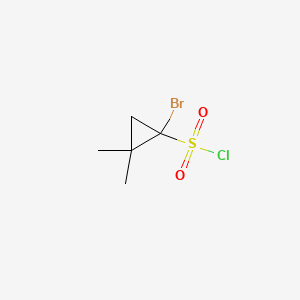
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)
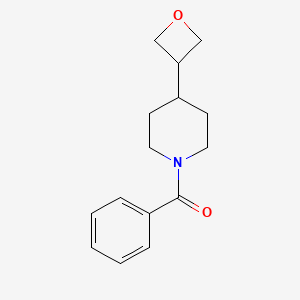
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
